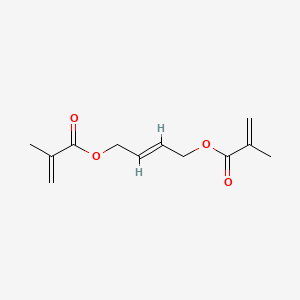
2-Butene-1,4-dimethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene-1,4-dimethacrylate is an organic compound with the molecular formula C12H16O4. It is a dimethacrylate ester derived from 2-butene and methacrylic acid. This compound is known for its applications in polymer chemistry, particularly in the synthesis of cross-linked polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butene-1,4-dimethacrylate can be synthesized through the esterification of 2-butene-1,4-diol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Butene-1,4-dimethacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: The double bonds in the compound can participate in addition reactions with various reagents.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can add across the double bonds.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Addition Reactions: Halogenated derivatives of the original compound.
Hydrolysis: 2-butene-1,4-diol and methacrylic acid.
Scientific Research Applications
2-Butene-1,4-dimethacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of various polymers and copolymers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of hydrogels and other biomaterials for medical applications.
Coatings and Adhesives: Incorporated into formulations to enhance the performance of coatings and adhesives.
Mechanism of Action
The primary mechanism of action of 2-butene-1,4-dimethacrylate involves its ability to undergo polymerization and cross-linking reactions. The double bonds in the compound react with initiators to form free radicals, which then propagate the polymerization process. The resulting cross-linked polymers exhibit enhanced mechanical strength, thermal stability, and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol dimethacrylate (EGDMA)
- 1,4-Butanediol dimethacrylate (BDDMA)
- Triethylene glycol dimethacrylate (TEGDMA)
Comparison
2-Butene-1,4-dimethacrylate is unique due to its specific structure, which allows for the formation of polymers with distinct properties. Compared to ethylene glycol dimethacrylate and 1,4-butanediol dimethacrylate, this compound provides better control over the cross-linking density and mechanical properties of the resulting polymers. Triethylene glycol dimethacrylate, on the other hand, offers higher flexibility but lower mechanical strength compared to this compound.
Properties
IUPAC Name |
[(E)-4-(2-methylprop-2-enoyloxy)but-2-enyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h5-6H,1,3,7-8H2,2,4H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPKTIBMZOAVGQ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC=CCOC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OC/C=C/COC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
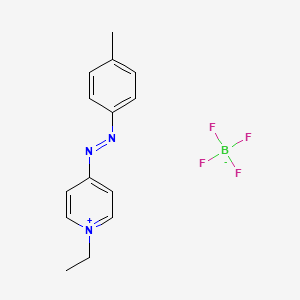
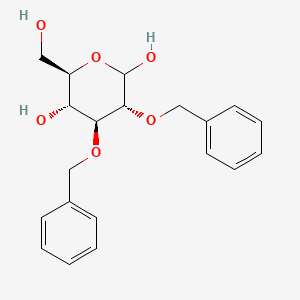
![(1R,12S,16S)-16-ethyl-11,15-dimethyl-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene](/img/structure/B579231.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)
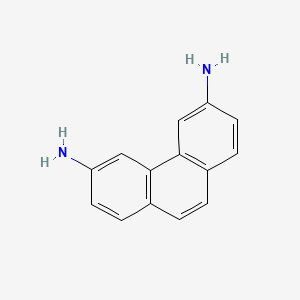
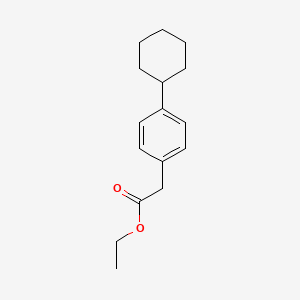

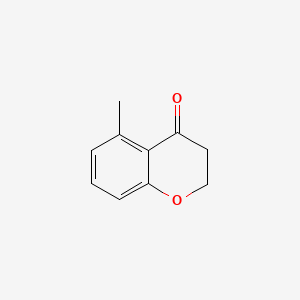
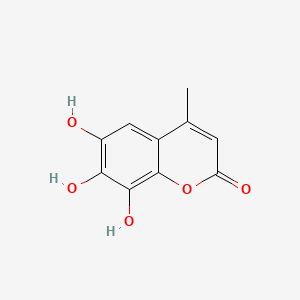
![(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one](/img/structure/B579241.png)
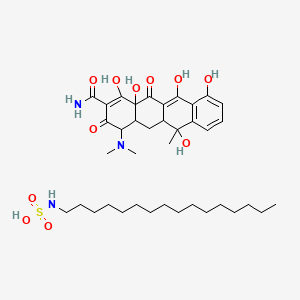
![(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B579244.png)

